molecular formula C13H22BrF5O B3225204 1-Bromo-11-pentafluoroethyloxy-undecane CAS No. 1246466-37-4

1-Bromo-11-pentafluoroethyloxy-undecane

Cat. No.: B3225204
CAS No.: 1246466-37-4
M. Wt: 369.21 g/mol
InChI Key: OHSFMDBVTIIHJM-UHFFFAOYSA-N
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Description

1-Bromo-11-pentafluoroethyloxy-undecane is an organic compound with the molecular formula C13H22BrF5O It is a brominated alkane with a pentafluoroethyloxy group attached to the eleventh carbon of the undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-11-pentafluoroethyloxy-undecane can be synthesized through a multi-step process involving the bromination of undecane followed by the introduction of the pentafluoroethyloxy group. The general synthetic route involves:

    Bromination of Undecane: This step involves the reaction of undecane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromoundecane.

    Introduction of Pentafluoroethyloxy Group: The 1-bromoundecane is then reacted with pentafluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-11-pentafluoroethyloxy-undecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products such as 11-pentafluoroethyloxy-undecanol, 11-pentafluoroethyloxy-undecanenitrile, or 11-pentafluoroethyloxy-undecylamine.

    Elimination Reactions: Alkenes such as 10-pentafluoroethyloxy-1-undecene.

    Oxidation: Products like 11-pentafluoroethyloxy-undecanoic acid.

    Reduction: Alkanes such as 11-pentafluoroethyloxy-undecane.

Scientific Research Applications

1-Bromo-11-pentafluoroethyloxy-undecane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Bromo-11-pentafluoroethyloxy-undecane involves its reactivity as a brominated alkane. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The pentafluoroethyloxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Bromo-11-pentafluoroethyloxy-undecane can be compared with other brominated alkanes and fluorinated compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of both a bromine atom and a pentafluoroethyloxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications where both halogenation and fluorination are desired.

Properties

IUPAC Name

1-bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrF5O/c14-10-8-6-4-2-1-3-5-7-9-11-20-13(18,19)12(15,16)17/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSFMDBVTIIHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(C(F)(F)F)(F)F)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237783
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246466-37-4
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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